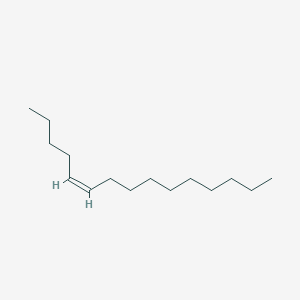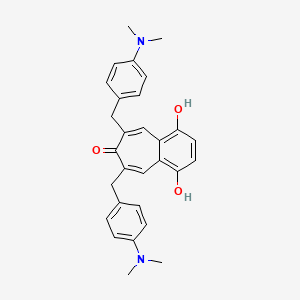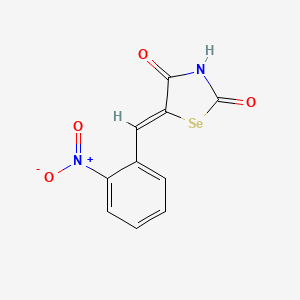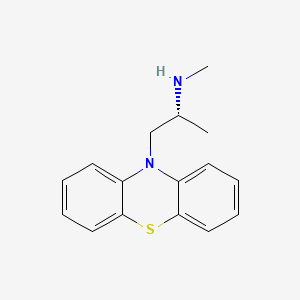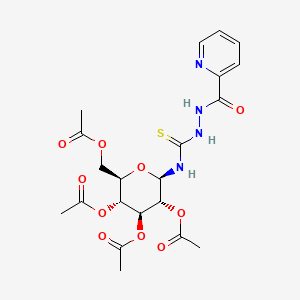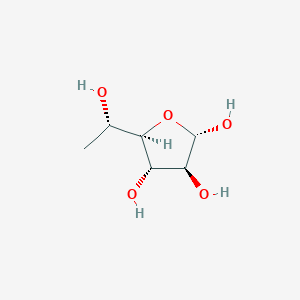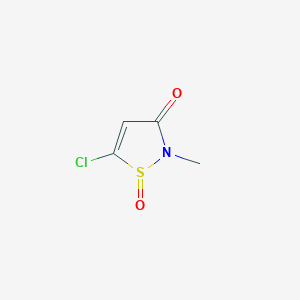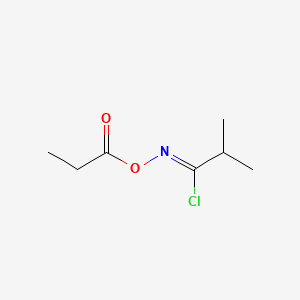
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a propanimidoyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with propionic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylpropanimidoyl chloride+Propionic anhydride→2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of 2-methyl-N-(1-oxopropoxy)propanamide and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reaction is usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2-Methyl-N-(1-oxopropoxy)propanamide and hydrochloric acid.
Oxidation and Reduction: Depending on the specific reaction, different oxidized or reduced products can be formed.
Scientific Research Applications
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanimidoyl chloride: A precursor in the synthesis of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride.
Propionic anhydride: Another reactant used in the synthesis of the compound.
2-Methyl-N-(1-oxopropoxy)propanamide: A hydrolysis product of the compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a propanimidoyl chloride group and an oxopropoxy group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions.
Properties
CAS No. |
126794-88-5 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
[(Z)-(1-chloro-2-methylpropylidene)amino] propanoate |
InChI |
InChI=1S/C7H12ClNO2/c1-4-6(10)11-9-7(8)5(2)3/h5H,4H2,1-3H3/b9-7- |
InChI Key |
VHDPTURMVSFFOW-CLFYSBASSA-N |
Isomeric SMILES |
CCC(=O)O/N=C(/C(C)C)\Cl |
Canonical SMILES |
CCC(=O)ON=C(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


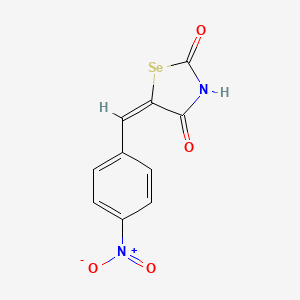

![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)
